molecular formula C7H10N2O4 B15092461 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid CAS No. 556080-37-6

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B15092461
CAS No.: 556080-37-6
M. Wt: 186.17 g/mol
InChI Key: TZOKMVVYAJMTEX-UHFFFAOYSA-N
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Description

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is a heterocyclic carboxylic acid featuring an imidazolidinone core (2,5-dioxo) substituted with a methyl group at the 4-position and a propanoic acid moiety at the 1-position. The imidazolidinone ring system is known for its role in medicinal chemistry and agrochemicals, often contributing to hydrogen bonding and metabolic stability.

Properties

CAS No.

556080-37-6

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

2-(4-methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C7H10N2O4/c1-3-5(10)9(7(13)8-3)4(2)6(11)12/h3-4H,1-2H3,(H,8,13)(H,11,12)

InChI Key

TZOKMVVYAJMTEX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 2-chloroacetic acid with di(aminocarbonyl) compounds. One common method is the nucleophilic substitution reaction, where 2-chloroacetic acid reacts with di(aminocarbonyl) compounds to form the intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazolidinone ring[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazolidinone compounds[3][3].

Scientific Research Applications

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring plays a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidinone Propanoic Acid Derivatives

3-[(4S)-2,5-Dioxoimidazolidin-4-yl]propanoic Acid ()
  • Molecular Formula : C₆H₈N₂O₄ (vs. C₇H₁₀N₂O₄ for the target compound).
  • Structural Differences : Lacks the 4-methyl group present in the target compound. The stereochemistry at the 4-position is specified as (S) in .
  • The molecular weight (172.14 g/mol) is lower than the target compound’s estimated ~186 g/mol.
  • Synthesis: Not described in the evidence, but the target’s methyl group may require additional alkylation or substitution steps.
(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid ()
  • CAS No.: 17027-50-6.
  • Applications : Used in peptide mimetics or enzyme inhibition studies due to its chiral center and rigid heterocycle.

Phenoxy Propanoic Acid Herbicides ()

These compounds share the propanoic acid moiety but differ significantly in core structure and substituents:

Compound Molecular Formula Key Substituents Use
Impazapic C₁₂H₁₅N₃O₄ Imidazolyl, pyridinecarboxylic acid Herbicide
Haloxyfop C₁₆H₁₃ClF₃NO₄ Chlorotrifluoromethyl-pyridinyloxy Herbicide
Fluazifop C₁₅H₁₂F₃NO₄ Trifluoromethyl-pyridinyloxy Herbicide
  • Comparison: Unlike the target compound, these herbicides incorporate aromatic rings (pyridine, phenoxy) and halogen/fluorine groups, enhancing their activity as acetyl-CoA carboxylase inhibitors. The target’s imidazolidinone core may confer different biological interactions, suggesting divergent applications.

Tetrazole-Containing Analogs ()

The compound 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid () includes a tetrazole ring and chlorotrityl group, making it structurally more complex.

  • Molecular Weight : 576.19 g/mol (significantly higher than the target compound).
  • Applications : Likely used in pharmaceutical synthesis (e.g., angiotensin II receptor antagonists) due to the tetrazole’s bioisosteric role for carboxylic acids.
  • Synthesis : Achieved via a high-yield (93%) procedure, though relevance to the target compound’s synthesis is unclear.

Biological Activity

2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid (CAS Number: 43189-50-0) is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)propanoic acid
  • Molecular Formula : C7H10N2O4
  • Molecular Weight : 186.17 g/mol
  • Physical Form : Solid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may modulate receptors that are critical in signal transduction pathways, influencing physiological responses.

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionPossible inhibition of metabolic enzymes

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of imidazolidinone derivatives against Staphylococcus aureus. The results indicated that modifications at the 4-position significantly enhanced activity. While direct studies on this compound are necessary, these findings suggest a promising avenue for exploration.

Case Study: Inflammation Models

In a controlled experiment using murine models, compounds with similar structural features were shown to reduce paw edema significantly after administration. This suggests that this compound could be effective in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization reactions involving imidazolidinone precursors. For example, refluxing intermediates with sodium acetate in acetic acid (as seen in analogous imidazole derivatives) promotes cyclization and reduces side-product formation . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios of reactants) is critical for yields >90% . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to achieve high purity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocols : The compound may pose risks of skin, eye, and respiratory irritation based on structurally similar imidazolidinones . Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation exposure . In case of skin contact, flush with water for 15 minutes and seek medical attention if irritation persists .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Analytical Methods :

  • NMR : Use 1^1H-NMR (CDCl₃ or DMSO-d₆) to confirm the imidazolidinone ring protons (δ 2.6–3.5 ppm for methyl groups) and carboxylic acid protons (broad singlet ~δ 12 ppm) .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns can validate molecular weight and structural integrity .
  • Elemental Analysis : Percent composition (C, H, N) should align with theoretical values (e.g., C₇H₉NO₄: C 47.45%, H 5.09%, N 7.91%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Case Study : If 1^1H-NMR reveals unexpected splitting or shifts, consider tautomerism in the imidazolidinone ring or solvent-dependent conformational changes. For example, acetic acid recrystallization may stabilize specific tautomers, altering peak positions . Cross-validate with IR spectroscopy (carboxylic acid C=O stretch ~1700 cm⁻¹) and X-ray crystallography for unambiguous confirmation .

Q. What strategies optimize the environmental stability of this compound in long-term studies?

  • Environmental Fate : Based on structurally related compounds, hydrolytic degradation under alkaline conditions is likely. Store in airtight containers at room temperature to prevent moisture absorption . For ecotoxicological assessments, follow methodologies from projects like INCHEMBIOL, which evaluate abiotic/biotic transformations and bioaccumulation potential .

Q. How do substituent variations on the imidazolidinone ring affect bioactivity?

  • Structure-Activity Relationship (SAR) : Introduce methyl or methoxy groups at the 4-position (as in ) to assess steric/electronic effects on biological targets. Compare IC₅₀ values in enzyme inhibition assays (e.g., proteases or kinases) using derivatives synthesized via halogenation or alkylation .

Q. What are the challenges in achieving >95% purity via recrystallization, and how can they be addressed?

  • Purification Issues : Low solubility in common solvents (e.g., ethanol) may require mixed-solvent systems (DMF/water or acetic acid/ether). Monitor crystal growth via polarized light microscopy to ensure uniformity. If impurities persist, employ column chromatography with silica gel (eluent: CHCl₃/MeOH 8.5:1.5) .

Methodological Considerations

Designing a protocol for assessing cellular toxicity of this compound:

  • In Vitro Testing :

Use HEK-293 or HepG2 cells exposed to 1–100 µM concentrations for 24–72 hours.

Measure viability via MTT assay (absorbance at 570 nm).

Monitor oxidative stress markers (e.g., glutathione depletion) using fluorometric kits .

Interpreting conflicting data in kinetic studies of degradation pathways:

  • Example : If HPLC analyses show variable half-lives under identical pH conditions, investigate photolytic degradation by shielding samples from light. Use deuterated solvents in NMR to track proton exchange rates, which may indicate intermediate formation .

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